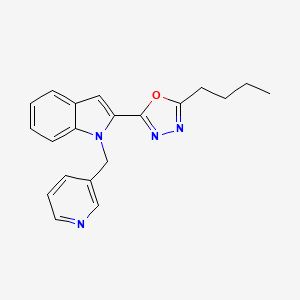

![molecular formula C23H18N4O3 B2756348 6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946201-71-4](/img/structure/B2756348.png)

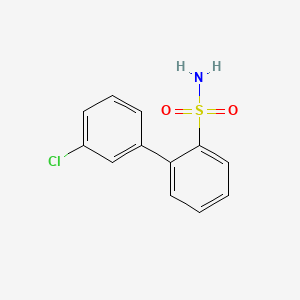

6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C23H18N4O3 and its molecular weight is 398.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those similar to the compound of interest, have been investigated for their potential as corrosion inhibitors, especially for mild steel in acidic environments. Experimental and computational studies have shown that certain quinoxaline-based compounds exhibit significant corrosion inhibition efficiencies. These compounds act by forming a protective film on the metal surface, thus retarding the corrosion process. Their adsorption behavior, supported by electrochemical measurements and quantum chemical calculations, suggests their utility in enhancing the durability and lifespan of metals in corrosive conditions (Olasunkanmi, Ebenso, 2019).

Antimicrobial and Antitubercular Agents

Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, through various synthetic strategies, have shown promising results against Mycobacterium tuberculosis and other microbial strains. Their structure-activity relationship (SAR) highlights the importance of quinoxaline core modification to enhance bioactivity, providing a pathway for the development of new therapeutic agents (Kantevari et al., 2011).

Organic Synthesis and Chemical Transformations

Quinoxaline and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex heterocyclic compounds. Their reactivity has been harnessed in multi-component reactions, leading to diverse heterocyclic frameworks with potential applications in drug development and materials science. The versatility of these compounds is evident in their ability to undergo transformations such as ring closure, halogenation, and cycloaddition reactions, which are fundamental in synthetic chemistry (Bazhin et al., 2015).

Fluorescence Materials and Sensors

Novel quinoxaline-based molecules have been explored for their application in organic light-emitting diodes (OLEDs) and as sensors. These compounds exhibit deep blue fluorescence, making them suitable for use in display technologies and environmental monitoring. Their photophysical properties, such as emission wavelengths and quantum yields, can be fine-tuned by structural modification, demonstrating their potential in advanced optical materials and sensing technologies (Wang et al., 2021).

properties

IUPAC Name |

furan-2-yl-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-29-17-7-4-15(5-8-17)19-14-21(27(26-19)23(28)22-3-2-12-30-22)16-6-9-18-20(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHHXTSQGLYYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)

![N-(2-chlorobenzyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2756278.png)

![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)

![N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2756283.png)

![N-[2-[(1-methylcyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2756285.png)

![2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol](/img/structure/B2756287.png)